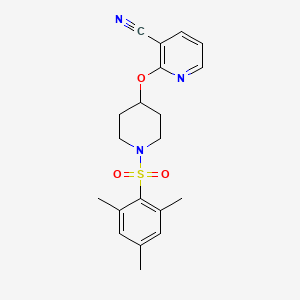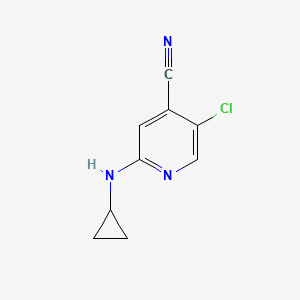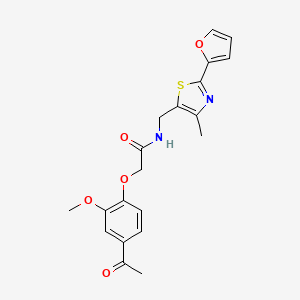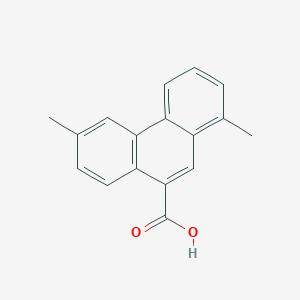
2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide” is a compound that falls under the category of phenoxy acetamide derivatives . These compounds have been the subject of recent investigations due to their potential as therapeutic candidates .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . For instance, some compounds were synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” include hydrolysis, which converts the compound to a corresponding phenoxy acid . This acid can then be coupled with other compounds in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to form new compounds .科学的研究の応用
Crystal Structures of Pyrimidine Derivatives
Pyrimidine derivatives exhibit intricate molecular conformations, as evidenced in the crystal structures of specific acetamide compounds. These structures reveal a folded conformation, where the pyrimidine ring inclines at various angles to the benzene ring, indicating potential interaction sites and steric considerations in molecular design (Subasri et al., 2017).
Antimicrobial and Antituberculosis Activity
Synthesis and Biological Evaluation of Pyrimidine-Based Compounds
Compounds synthesized with pyrimidine moieties have been evaluated for their antimicrobial and antituberculosis activities. A series of synthesized compounds showed promising antibacterial, antifungal, and antituberculosis properties, with specific focus on Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Mycobacterium tuberculosis H37RV (Soni & Patel, 2017).
Synthesis and Characterization of Novel Compounds
Synthesis of Pyrimidine-Linked Compounds
Novel compounds with pyrimidine linkages have been synthesized and characterized, showing potential for various biological applications. The synthesis involves creating a series of structurally unique compounds and assessing their properties, offering a foundation for further exploration in medicinal chemistry (Nunna et al., 2014).
Radioligand Development for Imaging
Radiosynthesis of Pyrazolo[1,5-a]pyrimidineacetamides
Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series have been developed as selective ligands for the translocator protein (18 kDa). This includes the development and synthesis of specific radioligands like [18F]PBR111, designed for in vivo imaging through positron emission tomography (PET), demonstrating the potential of such compounds in diagnostic imaging and molecular targeting (Dollé et al., 2008).
Antimicrobial Activity of Heterocycles
Heterocyclic Compounds with Antimicrobial Properties
The synthesis and antimicrobial assessment of heterocyclic compounds, including those incorporating thiadiazole and pyrazolopyridine moieties, have shown effectiveness against various microbial strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Bondock et al., 2008), (Abu-Melha, 2013).
作用機序
Target of Action
The primary target of 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential for collagen stability .
Mode of Action
This compound interacts with its target, collagen prolyl-4-hydroxylase, by inhibiting its activity . This interaction results in a decrease in the production of hydroxyproline, a major component of the protein collagen .
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, a protein that provides structure and strength to tissues and organs .
Pharmacokinetics
It has been shown that the compound has an effect on collagen production at concentrations of 50 μm or 100 μm . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the production of collagen in vitro . This could potentially lead to changes in the structure and function of tissues and organs where collagen is a major component.
将来の方向性
特性
IUPAC Name |
2-phenoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(12-22-14-6-2-1-3-7-14)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQVVMDCYCSFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)



![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)
![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)



![4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2640604.png)
![1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B2640606.png)
![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)
